molecular formula C17H15NO B11867692 5,7-Dimethyl-2-phenylquinolin-4-ol CAS No. 1070879-75-2

5,7-Dimethyl-2-phenylquinolin-4-ol

Cat. No.: B11867692
CAS No.: 1070879-75-2
M. Wt: 249.31 g/mol
InChI Key: LWGDYKNQKDYFPS-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-phenylquinolin-4-ol: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a quinoline core with methyl groups at positions 5 and 7, a phenyl group at position 2, and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5,7-Dimethyl-2-phenylquinolin-4-ol, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dimethyl-2-phenylquinolin-4-ol is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new quinoline-based compounds with potential therapeutic applications .

Biology and Medicine: Quinoline derivatives, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, antimalarial, and anticancer properties. They are being studied for their potential use in treating various diseases .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and protein synthesis. They can also disrupt cell membrane integrity, leading to cell death . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7, along with the hydroxyl group at position 4, enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

CAS No.

1070879-75-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5,7-dimethyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)17-15(9-11)18-14(10-16(17)19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)

InChI Key

LWGDYKNQKDYFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C

Origin of Product

United States

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